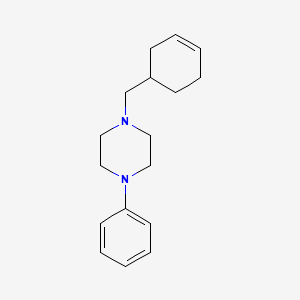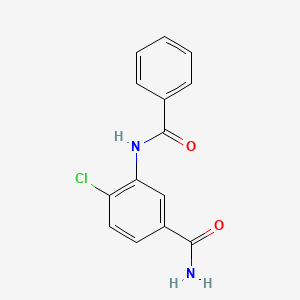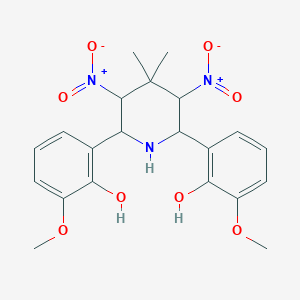
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine (CPP) is a compound that belongs to the family of piperazine derivatives. CPP has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and pharmacology. CPP has been shown to have a wide range of biological activities, including anxiolytic, antidepressant, and antipsychotic effects.
Wirkmechanismus
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine acts as a serotonin receptor agonist, specifically at the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to the release of neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has also been shown to modulate the activity of GABAergic and glutamatergic systems in the brain.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has also been shown to have potential applications in the treatment of drug addiction, Parkinson's disease, and Alzheimer's disease. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has been shown to modulate the activity of neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has also been shown to modulate the activity of GABAergic and glutamatergic systems in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine is also relatively easy to synthesize and has a long half-life in the body. However, 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine. One direction is to investigate its potential therapeutic applications in the treatment of drug addiction, Parkinson's disease, and Alzheimer's disease. Another direction is to study the function of serotonin receptors in the brain using 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine as a research tool. Further research is also needed to investigate the potential toxicity of 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine and to develop safer and more effective derivatives of 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine for therapeutic use.
Synthesemethoden
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine can be synthesized by reacting 3-cyclohexen-1-ylmethylamine with 4-phenylpiperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine. The purity of 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has also been shown to have potential applications in the treatment of drug addiction, Parkinson's disease, and Alzheimer's disease. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has been used as a research tool to study the function of serotonin receptors in the brain.
Eigenschaften
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2/c1-3-7-16(8-4-1)15-18-11-13-19(14-12-18)17-9-5-2-6-10-17/h1-3,5-6,9-10,16H,4,7-8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVAXLFIWWJEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohex-3-en-1-ylmethyl)-4-phenylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)benzamide](/img/structure/B5217633.png)
![1-cyclopropyl-5-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5217651.png)


![5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5217663.png)
![3,4-dichloro-N-{2-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5217671.png)


![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B5217686.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5217693.png)

![3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5217707.png)
![2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5217728.png)
![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B5217735.png)